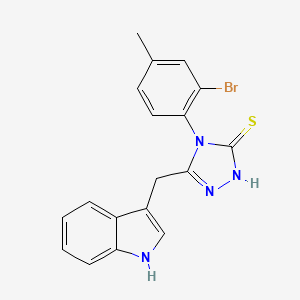

![molecular formula C22H25N3O3S B3744935 4-tert-butyl-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3744935.png)

4-tert-butyl-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide

Descripción general

Descripción

The compound “4-tert-butyl-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms in its structure . The presence of the benzamide group suggests that it might have similar properties to other benzamides .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of aromaticity (due to the benzamide and thiadiazol groups), as well as regions of polarity (due to the presence of nitrogen and oxygen atoms) .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure. The benzamide group might undergo reactions typical of amides, such as hydrolysis. The thiadiazol group might also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces present .Aplicaciones Científicas De Investigación

Synthesis of Triazole Derivatives

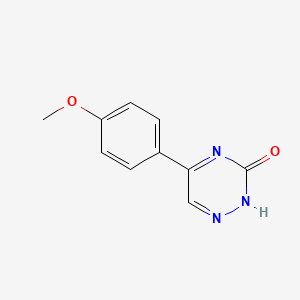

The compound can be used in the synthesis of new 4-N-t-butyl-5-arylimino-1,2,4-triazole-3-thiones from 2-arylimino-5-t-butylimino-1,3,4-thiadiazoles. These triazole derivatives have shown diverse biological activities .

Biological Activities

Triazole is a versatile lead compound for designing potent bioactive agents. The derivatives of triazole nuclei have shown diverse biological activities, including antibacterial, antifungal, and antiviral properties .

Agricultural and Industrial Applications

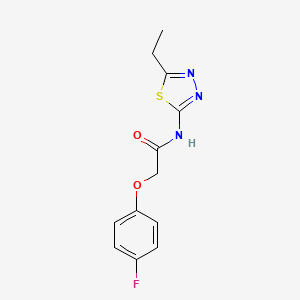

1,2,4-Triazoles have diverse agricultural (such as fungicidal, insecticidal, bactericidal, herbicidal) and industrial activities (dyes, lubricants and analytical reagents, antiviral agents), including anti-inflammatory, analgesic, antitumoral, anticonvulsant and tranquilizing activities .

Reductive Amination

The compound can be used in a one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine through a solvent-free condensation reaction .

Preparation of N-Heterocyclic Amines

N-heterocyclic amines are valuable building blocks in drug discovery and modern organic synthesis. They are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .

Treatment of Topical Mycotic Infections

The compound can be formulated into a nanosponge hydrogel and evaluated for its effectiveness in vitro and pre-clinically to be used as a potential formula for the treatment of topical mycotic infections .

Synthesis of Bipolar Systems

4-tert-Butylbenzoyl chloride is used in the synthesis of 9,9’-spirobifluorene-bridged bipolar systems containing 1,3,4-oxadiazole-conjugated oligoaryl and triaryllamine moieties .

Preparation of Oxadiazole Derivatives

It is also used in the preparation of 2-(4-tert-butylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-tert-butyl-N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3S/c1-22(2,3)16-9-7-15(8-10-16)20(26)23-21-25-24-19(29-21)13-14-6-11-17(27-4)18(12-14)28-5/h6-12H,13H2,1-5H3,(H,23,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCZOBRJUNJMXRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-butyl-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-2-chloro-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B3744865.png)

![6-ethyl-8-(4-hydroxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3744877.png)

![methyl 2-({1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate](/img/structure/B3744889.png)

![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B3744897.png)

![N-{3-[(4-fluorophenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B3744908.png)

![5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-methylpyridine](/img/structure/B3744916.png)

![N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-furamide](/img/structure/B3744917.png)

![6-(2-chlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B3744923.png)

![N-(5-{[(2-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(2-fluorophenyl)urea](/img/structure/B3744931.png)

![N-(4-bromophenyl)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3744945.png)

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propanamide](/img/structure/B3744950.png)